N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a structurally complex molecule featuring a cyclopenta[d]thiazole core fused with a dihydro-4H ring system. Key substituents include a 4-methylbenzamido group at position 2 and a furan-2-ylmethyl carboxamide at position 2. Its synthesis likely involves coupling reactions between functionalized cyclopenta[d]thiazole intermediates and substituted benzamides or furan derivatives, analogous to methods described for related thiazole carboxamides .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-4-6-13(7-5-12)18(24)23-20-22-17-15(8-9-16(17)27-20)19(25)21-11-14-3-2-10-26-14/h2-7,10,15H,8-9,11H2,1H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCSTIDLDKQIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS Number: 941880-14-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing an authoritative overview based on diverse research findings.
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 306.39 g/mol
- Structure : The compound features a cyclopentathiazole core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of thiazole and cyclopentathiazole have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study highlighted that thiazole derivatives could inhibit tumor growth in xenograft models, suggesting a potential role for this compound in cancer therapy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Heterocyclic compounds are frequently explored for their ability to combat bacterial infections. Similar thiazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, a related study found that thiazole-based compounds had Minimum Inhibitory Concentration (MIC) values ranging from 1.49 to 5.95 µM against certain pathogens .
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes involved in various metabolic pathways. Inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been extensively studied for their role in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting these enzymes, thereby increasing acetylcholine levels in the brain .
The biological activity of this compound can be attributed to:
- Interaction with Biological Targets : The compound likely interacts with specific receptors or enzymes, leading to altered cellular responses.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Properties : Some derivatives are known to exhibit antioxidant activity, potentially reducing oxidative stress within cells.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models using thiazole derivatives | Suggests potential for development as an anticancer agent |
| Antimicrobial Efficacy Study | Reported MIC values indicating effectiveness against multiple bacterial strains | Supports further exploration for therapeutic use in infectious diseases |
| Enzyme Inhibition Research | Identified as a potent AChE inhibitor with potential for Alzheimer's treatment | Highlights relevance in neuropharmacology |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its cyclopenta[d]thiazole core and dual aromatic substituents. Below is a comparison with key analogues from the evidence:
Key Research Findings
Purity and Yield : Thiazole carboxamides with bulky substituents (e.g., compound 34) often exhibit lower synthetic yields (22–31%) due to steric hindrance during coupling . The target compound’s furan-2-ylmethyl group may pose similar challenges.
Metabolic Stability : Fluorinated cyclohexyl groups (e.g., compound 53) enhance metabolic stability compared to furan derivatives, which are prone to oxidative degradation .
Activity Trends: Cyclopenta-fused cores (e.g., compound 25) show superior antiproliferative activity over monocyclic analogues, highlighting the importance of bicyclic scaffolds .
Q & A
Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?
Methodological Answer: The compound can be synthesized via amide coupling reactions, similar to thiazole-based peptidomimetics. For example, Method A (as described for analogous compounds) involves coupling carboxylic acid intermediates with amines under standard conditions (e.g., EDCI/HOBt or DCC). Yields typically range from 57% to 75%, with purification via column chromatography. Characterization requires ¹H NMR (to confirm substituent integration), ¹³C NMR , and ESI-MS for molecular ion verification .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Key analytical methods include:
- ¹H/¹³C NMR spectroscopy : To verify substituent positions and integration ratios (e.g., furan methylene protons at δ ~4.5 ppm).
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ ion).
- HPLC with UV/fluorescence detection : For purity assessment (>95%), as demonstrated in spectrofluorometric studies of benzamide derivatives .
Q. What structural features influence the compound’s stability under experimental conditions?
Methodological Answer: The cyclopenta[d]thiazole core is sensitive to oxidation due to the dihydro moiety. Stability studies should include:
- Thermogravimetric analysis (TGA) : To assess thermal decomposition.
- Light exposure tests : Monitor degradation via HPLC, especially for thiazole rings prone to photolytic cleavage.
- pH-dependent stability assays : Evaluate hydrolysis of the carboxamide group in acidic/basic buffers .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer: Reaction path search algorithms (e.g., DFT calculations) can predict transition states and intermediates. For example, ICReDD’s approach combines quantum chemical calculations with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) for cyclization steps. This reduces trial-and-error experimentation by 30–50% .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Variable-temperature NMR : To distinguish dynamic effects (e.g., rotameric equilibria) from structural anomalies.
- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., diastereotopic protons in the cyclopenta ring).
- Comparative fluorometric analysis : Cross-validate aromatic substituent environments using fluorescence quenching studies .
Q. How does the furan-2-ylmethyl group impact biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to assess furan’s role in hydrogen bonding.
- Metabolic stability assays : Compare half-life in microsomal preparations with/without the furan group.
- Fluorinated analogs : Synthesize derivatives with trifluoromethyl substitutions to evaluate lipophilicity effects (log P) .
Q. What experimental design principles minimize variability in synthesis yields?
Methodological Answer: Use statistical Design of Experiments (DoE) :
Q. How can solid dispersion techniques improve the compound’s bioavailability?
Methodological Answer:
- Hot-melt extrusion : Blend with polymers (e.g., PVP-VA64) to enhance solubility.
- X-ray diffraction (XRD) : Confirm amorphous phase formation.
- Dissolution testing : Compare release profiles in simulated gastric fluid vs. crystalline forms .
Q. What mechanistic insights explain iodine-mediated cyclization in analogous thiadiazole syntheses?
Methodological Answer: Iodine acts as both oxidant and electrophile:
Q. How do researchers address toxicity concerns in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
